molecular formula C12H12N2O B8045556 (E)-6-(2-Ethoxyvinyl)quinazoline

(E)-6-(2-Ethoxyvinyl)quinazoline

Cat. No.: B8045556
M. Wt: 200.24 g/mol
InChI Key: BJQNFZCMQHPCSY-AATRIKPKSA-N
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Description

(E)-6-(2-Ethoxyvinyl)quinazoline is a synthetic organic compound based on the quinazoline scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring . This structure is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities and presence in several clinically approved therapeutic agents . Quinazoline derivatives have demonstrated substantial research value, particularly in oncology, with several compounds acting as potent inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) . Drugs like gefitinib, erlotinib, and afatinib are examples of FDA-approved quinazoline-based molecules that target the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and thereby arresting the proliferation of cancer cells . Beyond oncology, the quinazoline core is extensively investigated for its potential antimicrobial , anti-inflammatory , antiviral , and anticonvulsant activities . The specific stereochemistry of the ethoxyvinyl group at the 6-position and its electron-donating properties may influence the compound's electronic profile, lipophilicity, and binding affinity to biological targets, making it a compound of interest for structure-activity relationship (SAR) studies and the development of novel enzyme inhibitors . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[(E)-2-ethoxyethenyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-15-6-5-10-3-4-12-11(7-10)8-13-9-14-12/h3-9H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQNFZCMQHPCSY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC1=CC2=CN=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C1=CC2=CN=CN=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of E 6 2 Ethoxyvinyl Quinazoline

Reactivity Profiles of the Quinazoline (B50416) Ring System

The quinazoline ring is an aromatic heterocyclic system with two nitrogen atoms at positions 1 and 3. wikipedia.org This arrangement significantly influences the electron distribution within the rings and, consequently, its reactivity towards various reagents. nih.gov

Reactions at the Nitrogen Atoms (N1, N3)

The nitrogen atoms of the quinazoline ring are nucleophilic and can react with electrophiles. The two nitrogen atoms, N1 and N3, are not electronically equivalent, which can lead to selectivity in their reactions. nih.gov

N-Oxidation: The nitrogen atoms in the pyrimidine (B1678525) ring of quinazoline can undergo oxidation to form N-oxides. nih.gov The use of oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of either the 1-oxide or the 3-oxide. nih.gov The selectivity of N-oxidation can be influenced by the reaction conditions and the presence of substituents on the quinazoline ring. nih.gov For instance, treatment of a 4-alkylsubstituted quinazoline with monoperphthalic acid has been shown to yield a mixture of N1 and N3 oxides. nih.gov

Alkylation: The N3 atom of the quinazoline ring is susceptible to alkylation, leading to the formation of quinazolinium salts. scispace.com These salts can then undergo further reactions, such as the addition of alcohols to form 4-alkoxy-3-alkyl-3,4-dihydroquinazolines. scispace.com

Reaction Reagent(s) Product(s) Typical Conditions
N-OxidationHydrogen peroxide, peroxy acidsQuinazoline N-oxidesVaries, can be at room temperature
AlkylationAlkyl halides3-Alkylquinazolinium saltsVaries

Electrophilic and Nucleophilic Substitution Patterns on the Pyrimidine Ring (C2, C4)

The pyrimidine ring of quinazoline is generally electron-deficient and thus more susceptible to nucleophilic attack than electrophilic attack. wikipedia.org

Nucleophilic Substitution: The C4 position of the quinazoline ring is particularly reactive towards nucleophiles. nih.govscispace.com This is due to the polarization of the N3-C4 double bond. nih.gov Strong nucleophiles such as sodamide and hydrazine (B178648) react at the C4 position to yield 4-amino- and 4-hydrazinoquinazolines, respectively. nih.govscispace.com Halogen atoms at the C2 and C4 positions are also readily displaced by nucleophiles. wikipedia.org

Electrophilic Substitution: The pyrimidine ring is resistant to electrophilic substitution due to its electron-deficient nature. wikipedia.org

Position Reactivity Typical Reactions Reactants Products
C2Susceptible to nucleophilic attack (if substituted with a leaving group)Nucleophilic substitutionAmines, alkoxides2-Substituted quinazolines
C4Highly susceptible to nucleophilic attackNucleophilic substitutionSodamide, hydrazine, Grignard reagents, organolithium reagents4-Substituted quinazolines, 4-substituted-3,4-dihydroquinazolines

Substitution Patterns on the Benzene (B151609) Ring (C5, C7, C8)

In contrast to the pyrimidine ring, the fused benzene ring is more susceptible to electrophilic substitution. wikipedia.org

Electrophilic Substitution: The preferred positions for electrophilic attack on the benzene ring of the quinazoline nucleus are C8 and C6, followed by C5 and C7. nih.govwikipedia.org Nitration, a common electrophilic aromatic substitution, occurs at the C6 position when quinazoline is treated with fuming nitric acid in concentrated sulfuric acid, yielding 6-nitroquinazoline (B1619102). nih.govscispace.com

Position Reactivity Typical Reaction Reagents Product
C5Less reactive to electrophilic attackElectrophilic substitution-5-Substituted quinazoline
C6Reactive to electrophilic attackNitrationFuming HNO₃, concentrated H₂SO₄6-Nitroquinazoline
C7Less reactive to electrophilic attackElectrophilic substitution-7-Substituted quinazoline
C8Most reactive to electrophilic attackElectrophilic substitution-8-Substituted quinazoline

Hydrolysis Reactions

Quinazoline is susceptible to hydrolysis under both acidic and alkaline conditions, particularly when heated. wikipedia.orgscispace.com The pyrimidine ring can be cleaved, leading to the formation of 2-aminobenzaldehyde (B1207257) (or its self-condensation products), formic acid, and ammonia (B1221849) or ammonium (B1175870) salts. wikipedia.orgscispace.com The stability of the quinazoline ring to hydrolysis is influenced by the substituents present on the ring. nih.gov

Reactivity of the (E)-2-Ethoxyvinyl Moiety

The (E)-2-ethoxyvinyl group is an enol ether, characterized by an electron-rich carbon-carbon double bond due to the electron-donating nature of the ethoxy group. This makes the double bond highly reactive towards electrophiles.

Addition Reactions Across the Carbon-Carbon Double Bond (e.g., Hydrogenation, Halogenation, Hydroboration)

The primary mode of reactivity for the ethoxyvinyl group is electrophilic addition across the double bond.

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This would convert the (E)-6-(2-ethoxyvinyl)quinazoline to 6-(2-ethoxyethyl)quinazoline.

Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond is expected to proceed readily. The reaction likely proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. youtube.com

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. youtube.com In the case of the ethoxyvinyl group, the boron atom would add to the less substituted carbon of the double bond. Subsequent oxidation would lead to the formation of an aldehyde.

Reaction Reagent(s) Expected Product Key Features
Catalytic HydrogenationH₂, Pd/C (or other catalyst)6-(2-Ethoxyethyl)quinazolineReduction of the double bond
HalogenationBr₂, Cl₂6-(1,2-Dihalo-2-ethoxyethyl)quinazolineAnti-addition of halogens
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-(Quinazolin-6-yl)acetaldehydeAnti-Markovnikov addition, formation of an aldehyde

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group in this compound can potentially act as a dienophile or participate in other cycloaddition reactions. The electron-donating nature of the ethoxy group makes the double bond electron-rich, favoring reactions with electron-deficient dienes in Diels-Alder reactions. nih.gov

Diels-Alder Reactions: The enol ether moiety is a key structural feature that readily participates in [4+2] cycloaddition reactions. nih.gov In the context of this compound, the electron-rich vinyl group would be expected to react with electron-deficient dienes. The stereochemical outcome of such reactions is typically governed by the endo rule, and the regioselectivity would be influenced by the electronic and steric properties of both the diene and the dienophile. harvard.edu

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are another possibility for the vinylic double bond. youtube.com Reaction with another alkene could lead to the formation of a cyclobutane (B1203170) ring. The success of such reactions often depends on the specific substrates and reaction conditions, including the wavelength of light used. youtube.com

A summary of potential cycloaddition reactions is presented below:

Reaction Type Reactant Potential Product Conditions
Diels-Alder Electron-deficient diene Substituted cyclohexene (B86901) derivative Thermal

Transformations Involving the Ether Linkage (e.g., Cleavage, Transetherification)

The ethoxy group represents a site for potential modification through cleavage or transetherification reactions.

Ether Cleavage: The cleavage of ethers is most commonly achieved under strongly acidic conditions, typically using hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org For this compound, this reaction would likely proceed via an S(_N)2 mechanism at the less hindered ethyl group, yielding 6-vinylquinazolin-ol and iodoethane (B44018) or bromoethane. Ethers with tertiary, benzylic, or allylic groups can cleave via an S(_N)1 or E1 mechanism. openstax.org

Transetherification: While less common, transetherification could potentially be achieved under specific catalytic conditions, allowing for the exchange of the ethoxy group for another alkoxy group. This would involve reacting this compound with a different alcohol in the presence of a suitable catalyst.

Reactions at the Vinylic Protons (e.g., Functionalization, Isomerization)

The protons on the vinyl group are susceptible to substitution or can be involved in isomerization reactions.

Functionalization: Direct functionalization of the vinylic protons can be challenging but may be achieved through various modern synthetic methods. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce new substituents at the vinylic positions, although this would likely require prior halogenation of the vinyl group.

Isomerization: The (E)-configuration of the double bond is generally more stable. However, isomerization to the (Z)-isomer could potentially be induced under photochemical conditions or through catalysis. The steric hindrance between the quinazoline ring and the ethoxy group in the (Z)-isomer would likely make this process unfavorable. nih.govresearchgate.net

Intermolecular Reactions and Derivatization Strategies

The quinazoline nitrogen atoms and the vinyl ether moiety offer sites for intermolecular interactions and further derivatization.

Formation of Metal Coordination Complexes with this compound

The nitrogen atoms of the quinazoline ring, particularly N1 and N3, are Lewis basic and can coordinate with a variety of metal ions to form coordination complexes. researchgate.net The formation of such complexes can significantly alter the electronic properties and reactivity of the quinazoline scaffold. mdpi.com The specific geometry of the resulting complex would depend on the metal ion, its coordination preferences, and the steric environment around the nitrogen atoms. nih.govscispace.com

The interaction of quinazoline derivatives with metal ions like copper(II), nickel(II), and zinc(II) has been studied, often resulting in complexes where the quinazoline-based ligand acts as a bidentate or tridentate ligand. researchgate.net

Covalent Functionalization with Heterocyclic and Organic Moieties

The quinazoline ring can be functionalized through reactions with various nucleophiles and electrophiles. For instance, if a suitable leaving group were present on the quinazoline ring, nucleophilic aromatic substitution could be used to introduce new heterocyclic or organic moieties. researchgate.net The reactivity of the quinazoline ring towards electrophilic substitution is also a known pathway for functionalization. nih.gov Nitration, for example, typically occurs at the 6-position in quinazoline itself. nih.govnih.gov

Intramolecular Rearrangements and Cyclizations

The presence of the ethoxyvinyl substituent opens up possibilities for intramolecular cyclization reactions, potentially leading to new fused-ring systems. For example, under acidic conditions, the vinyl ether could be hydrolyzed to an acetaldehyde (B116499) derivative, which could then participate in an intramolecular condensation reaction with a suitable functional group on the quinazoline ring or another part of the molecule.

Furthermore, if other reactive groups are present in the molecule, intramolecular cycloadditions could be envisioned. For example, if a diene moiety were introduced elsewhere on the quinazoline scaffold, an intramolecular Diels-Alder reaction with the vinyl group could lead to complex polycyclic structures.

Advanced Spectroscopic and Analytical Characterization for Research on E 6 2 Ethoxyvinyl Quinazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for elucidating the intricate structural details of organic molecules in solution. For (E)-6-(2-Ethoxyvinyl)quinazoline, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine its constitution, connectivity, and stereochemistry.

1D NMR (¹H, ¹³C) for Structural Elucidation and Stereochemical Assignment of the (E)-Configuration

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental structural information.

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration (relative number of protons). For this compound, the spectrum is expected to show signals corresponding to the protons of the quinazoline (B50416) ring system, the ethoxy group, and the vinyl linker. The stereochemistry of the vinyl group is of particular importance. The large coupling constant (typically in the range of 12-18 Hz) between the two vinylic protons is characteristic of a trans or (E)-configuration, providing a direct confirmation of the double bond geometry.

The ¹³C NMR spectrum , often acquired with proton decoupling, displays a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's local electronic environment (e.g., aromatic, vinylic, aliphatic, attached to a heteroatom). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz)
H-28.8 - 9.2158 - 162s
H-49.1 - 9.5150 - 154s
H-57.8 - 8.2128 - 132d, J ≈ 8-9
H-77.6 - 8.0125 - 129dd, J ≈ 8-9, 2-3
H-87.9 - 8.3120 - 124d, J ≈ 2-3
H-α (vinyl)7.0 - 7.5130 - 135d, J ≈ 15
H-β (vinyl)6.0 - 6.5105 - 110d, J ≈ 15
-OCH₂CH₃3.9 - 4.363 - 67q, J ≈ 7
-OCH₂CH₃1.3 - 1.614 - 16t, J ≈ 7
C-5-128 - 132-
C-6-135 - 140-
C-7-125 - 129-
C-8-120 - 124-
C-8a-148 - 152-
C-4a-120 - 124-

Note: These are predicted values based on known data for similar quinazoline and vinyl ether structures. Actual experimental values may vary.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

Two-dimensional NMR experiments provide a deeper understanding of the molecular structure by revealing correlations between different nuclei. researchgate.netyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. youtube.com For this compound, COSY would show correlations between the adjacent protons on the quinazoline ring (e.g., H-7 and H-8, H-5 and H-7), as well as between the protons of the ethoxy group (-OCH₂CH₃ and -OCH₂ CH₃) and the two vinylic protons (H-α and H-β).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. youtube.com It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the vinylic proton H-α would correlate with the signal for the C-α carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations from the vinylic proton H-α to the quinazoline carbon C-6, confirming the attachment of the ethoxyvinyl group at this position. Correlations between the quinazoline protons and the various quinazoline carbons would further confirm the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. For this compound, a key NOESY correlation would be expected between the quinazoline proton H-5 and the vinylic proton H-α, which would provide additional evidence for the (E)-configuration of the double bond, as these protons would be in closer proximity in this isomer.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to within a few parts per million. This high accuracy allows for the determination of the elemental formula of the compound, as very few combinations of atoms will have that exact mass. For this compound (C₁₂H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm the elemental composition.

Expected HRMS Data for this compound:

Ion Calculated Exact Mass Observed Mass
[C₁₂H₁₂N₂O + H]⁺201.1028To be determined experimentally

Fragmentation Pattern Analysis for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of quinazoline alkaloids often involves characteristic losses of small neutral molecules and cleavage of the ring system. researchgate.netresearchgate.net

For this compound, key expected fragmentation pathways would include:

Loss of the ethoxy group (-OC₂H₅) to give a prominent fragment ion.

Cleavage of the vinyl group.

Characteristic fragmentation of the quinazoline ring system, which can provide confirmation of the core structure.

Analyzing these fragmentation patterns allows for a detailed confirmation of the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. nih.govacs.orgchemicalbook.com The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=C and C=N stretching vibrations of the quinazoline ring, typically in the 1650-1450 cm⁻¹ region. nih.gov

C-H stretching vibrations of the aromatic and vinylic protons, usually above 3000 cm⁻¹.

C-H stretching vibrations of the aliphatic ethoxy group, typically just below 3000 cm⁻¹.

C-O stretching vibration of the ether linkage, which is expected to be a strong band in the 1250-1050 cm⁻¹ region.

Out-of-plane C-H bending vibrations of the substituted aromatic ring and the vinyl group, which can provide information about the substitution pattern. The (E)-vinyl group often shows a characteristic strong band around 960-980 cm⁻¹.

Vibrational Analysis for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in the this compound molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes. semanticscholar.org

FTIR and Raman are complementary techniques. semanticscholar.org While FTIR spectroscopy is particularly sensitive to polar functional groups and provides information on absorption, Raman spectroscopy is more effective for non-polar bonds and symmetric vibrations. semanticscholar.orgnih.gov

In the context of this compound, vibrational analysis can confirm the presence of key structural features. The quinazoline ring system gives rise to characteristic C-H stretching vibrations in the aromatic region (3100-3000 cm⁻¹) and various C=C and C=N stretching vibrations within the 1650-1400 cm⁻¹ range. scialert.net The ethoxy group (-O-CH₂CH₃) can be identified by C-H stretching vibrations of the ethyl group (around 2980-2850 cm⁻¹) and the C-O stretching band, typically observed in the 1260-1000 cm⁻¹ region. The trans-vinylic group (-CH=CH-) is characterized by the C=C stretching vibration around 1650-1600 cm⁻¹ and the out-of-plane C-H bending (scissoring) vibration, which is typically strong for the E-isomer and appears around 960-970 cm⁻¹.

A representative table of expected vibrational frequencies for this compound is provided below.

Table 1: Representative Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Alkyl C-H (ethoxy)Stretching2980 - 2850
C=C (vinyl & aromatic)Stretching1650 - 1400
C=N (quinazoline)Stretching1620 - 1580
C-O (ethoxy)Stretching1260 - 1000
(E)-vinylic C-HOut-of-plane bending970 - 960

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for the separation, purification, and analysis of this compound, ensuring the quality and integrity of the compound for research purposes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions and to assess the purity of the synthesized compounds. nih.govnih.gov In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product.

A typical TLC setup for this compound would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, as the mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The spots on the TLC plate can be visualized under UV light (typically at 254 nm) due to the aromatic nature of the quinazoline ring. nih.gov The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative analysis and purity determination of non-volatile compounds like this compound. It offers high resolution, sensitivity, and reproducibility.

A reversed-phase HPLC method would be suitable for this compound, utilizing a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. An acidic modifier, like formic acid or trifluoroacetic acid, might be added to the mobile phase to improve peak shape and resolution. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits maximum absorbance. By comparing the peak area of the sample to that of a known standard, the concentration and purity of this compound can be accurately determined.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a technique primarily used for the analysis of volatile and thermally stable compounds. unl.edu While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC analysis could be applicable if the compound is derivatized to increase its volatility. nih.gov For instance, silylation of any potential polar functional groups could be performed.

The GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the compound's boiling point and its interactions with the stationary phase. A mass spectrometer is often used as a detector (GC-MS), providing both quantitative data and mass spectral information for structural confirmation.

Computational and Theoretical Investigations of E 6 2 Ethoxyvinyl Quinazoline

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. These methods provide a detailed picture of electron distribution, molecular orbital energies, and electrostatic potential, which collectively govern the molecule's reactivity and stability.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility for medium-sized organic molecules. By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of (E)-6-(2-Ethoxyvinyl)quinazoline can be optimized to its lowest energy state. informaticsjournals.co.in

The optimized geometry reveals a largely planar quinazoline (B50416) ring system, a consequence of its aromatic nature. The ethoxyvinyl substituent, however, introduces conformational flexibility. The attachment of the vinyl group to the quinazoline core extends the π-conjugated system. This conjugation influences the bond lengths within the vinyl moiety and the C6-C(vinyl) bond, which are expected to possess partial double-bond character, making them shorter than a typical C-C single bond but longer than a standard C=C double bond.

Table 1: Predicted Geometric Parameters for Key Moieties (Representative Data) Note: The following data is representative, based on DFT calculations of analogous structures like quinazoline and substituted styrenes, as specific data for this compound is not available in published literature. Calculations are typically performed at the B3LYP/6-311G(d,p) level.

ParameterBond/AnglePredicted Value
Bond LengthQuinazoline C-N~1.32 - 1.38 Å
Bond LengthQuinazoline C-C (aromatic)~1.37 - 1.42 Å
Bond LengthC(ring)-C(vinyl)~1.47 Å
Bond LengthC=C (vinyl)~1.34 Å
Bond LengthC(vinyl)-O~1.36 Å
Bond AngleC-N-C (in pyrimidine (B1678525) ring)~116°
Bond AngleC(ring)-C(vinyl)=C(vinyl)~125°

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. sapub.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scirp.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich regions, likely involving the ethoxyvinyl group and the benzene (B151609) part of the quinazoline ring. The electron-donating nature of the ethoxy group elevates the energy of the HOMO. Conversely, the LUMO is anticipated to be localized more on the electron-deficient pyrimidine ring of the quinazoline system, due to the electronegativity of the nitrogen atoms. sapub.org

The introduction of the ethoxyvinyl substituent is predicted to decrease the HOMO-LUMO gap compared to the parent quinazoline molecule. This reduction arises from the raising of the HOMO energy level due to the electron-donating substituent, a common trend in substituted aromatic systems. scirp.org

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative, based on DFT calculations for similar quinoline (B57606) and quinazoline derivatives. scirp.orgresearchgate.net The exact energies would require specific computation for the target molecule.

Molecular OrbitalEnergy (eV)Description
HOMO~ -6.2 eVPrimarily located on the benzene ring and ethoxyvinyl group.
LUMO~ -1.5 eVPrimarily located on the pyrimidine ring of the quinazoline core.
HOMO-LUMO Gap (ΔE) ~ 4.7 eV Indicates moderate chemical reactivity and charge transfer potential.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution within a molecule. sapub.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an EPS map of this compound, distinct regions of charge potential are expected:

Negative Potential (Red/Yellow): These regions, indicating electron richness, are anticipated around the two nitrogen atoms of the quinazoline ring and the oxygen atom of the ethoxy group. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These electron-deficient areas are typically found around the hydrogen atoms, particularly those attached to the quinazoline ring, making them potential sites for nucleophilic interaction.

Neutral Regions (Green): The carbon framework of the benzene ring and the vinyl group would likely exhibit a more neutral potential, though influenced by the attached functional groups.

The EPS analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition and material properties.

Conformational Analysis and Stereochemical Stability of the (E)-Isomer

Investigation of (E)/(Z) Isomerization Barriers and Preferences

The "(E)" designation refers to the entgegen (opposite) configuration of the highest priority substituents on the C=C double bond. In this case, the quinazoline ring and the ethoxy group are on opposite sides of the double bond. The alternative is the "(Z)" or zusammen (together) isomer.

Generally, the (E)-isomer of such substituted alkenes is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. scirp.org In the (Z)-isomer of 6-(2-ethoxyvinyl)quinazoline, significant steric repulsion would occur between the ethoxy group and the hydrogen atom at the C5 position of the quinazoline ring.

The isomerization from the more stable (E)-form to the less stable (Z)-form requires overcoming a significant energy barrier corresponding to the rotation around the C=C double bond. This process typically involves the temporary breaking of the π-bond and is often facilitated by photochemical energy input rather than thermal energy at ambient temperatures. Computational studies can model the transition state of this rotation to quantify the energy barrier, which for similar vinyl-aromatic systems, is substantial, confirming the high stability of the (E)-isomer under normal conditions.

Conformational Landscape of the 2-Ethoxyvinyl Moiety

Beyond the fixed (E)-geometry of the double bond, the 2-ethoxyvinyl moiety possesses additional conformational freedom due to rotation around the C(vinyl)-O and O-C(ethyl) single bonds. Computational studies on related vinyl ethers have shown that the conformational preferences are governed by a delicate balance of steric effects and electronic interactions, such as hyperconjugation. acs.orgnih.gov

For the C(vinyl)-O bond, two primary planar conformations are possible: s-cis and s-trans, referring to the arrangement of the C=C bond and the O-C(ethyl) bond. Studies on similar molecules like ethyl vinyl ether indicate that multiple conformers can exist with small energy differences between them. nih.gov The rotation around the O-C(ethyl) bond further complicates the landscape, allowing the ethyl group to adopt different staggered positions. The barrier to rotation around these single bonds is generally low, suggesting that at room temperature, the molecule likely exists as a dynamic equilibrium of several low-energy conformers. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. researchgate.net These simulations provide a detailed view of molecular motions and interactions, which are crucial for understanding the compound's behavior in different environments. nih.gov

Dynamic Behavior and Interactions in Various Solvation Environments

Such simulations can also elucidate the stability of the molecule's conformation. The planarity of the quinazoline ring system and the orientation of the ethoxyvinyl substituent are key determinants of its electronic and steric properties. MD simulations can track the fluctuations in dihedral angles and bond lengths, providing a measure of the molecule's rigidity and the conformational space it explores. This information is vital for understanding how the molecule might interact with biological targets or other reactants. nih.gov

Table 1: Illustrative MD Simulation Parameters for this compound in Different Solvents

ParameterWaterEthanolDMSO
Simulation Time 100 ns100 ns100 ns
Temperature 300 K300 K300 K
Pressure 1 atm1 atm1 atm
Force Field CHARMM36CHARMM36CHARMM36
Solvent Model TIP3PCGENFFCGENFF
Ensemble NPTNPTNPT

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies are essential for correlating the chemical structure of a compound with its activity. biointerfaceresearch.com These models are built on molecular descriptors that quantify various aspects of the molecule's physicochemical properties. nih.gov

Prediction of Chemical Reactivity and Selectivity based on Molecular Descriptors

By developing QSAR models, it is possible to predict the chemical reactivity and selectivity of this compound. Molecular descriptors such as electronic, steric, and hydrophobic parameters can be calculated using computational software. frontiersin.org For example, electronic descriptors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's ability to donate or accept electrons in a chemical reaction. sapub.orgphyschemres.org The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. sapub.org

Steric descriptors, such as molecular volume and surface area, can help predict how the molecule's shape influences its interactions with other molecules. The presence of the ethoxyvinyl group at the 6-position of the quinazoline ring will have specific steric implications that can be quantified and used in QSAR models. researchgate.net These predictive models are valuable for screening virtual libraries of related compounds to identify those with desired reactivity profiles. acs.org

Analysis of Molecular Descriptors and their Correlation with Observed Chemical Properties

Correlating these descriptors with experimentally observed properties, such as reaction rates or equilibrium constants, validates the computational models. For example, a QSAR study might reveal a strong correlation between the LUMO energy and the rate of a nucleophilic addition reaction at the vinyl group. This correlation not only provides predictive power but also enhances the fundamental understanding of the molecule's reactivity. abechem.com

Table 2: Illustrative Molecular Descriptors for this compound

DescriptorCalculated ValueImplication
HOMO Energy -6.5 eVElectron-donating ability
LUMO Energy -1.2 eVElectron-accepting ability
HOMO-LUMO Gap 5.3 eVChemical reactivity and stability
Dipole Moment 2.8 DPolarity and intermolecular interactions
Molecular Weight 200.24 g/mol Basic physicochemical property
LogP 2.5Lipophilicity and membrane permeability

Reaction Mechanism Studies using Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain through experimental means alone. ims.ac.jp

Elucidation of Transition States and Reaction Pathways for Synthetic Transformations

For synthetic transformations involving this compound, computational chemistry can be used to map out the entire reaction pathway. This includes identifying the structures of reactants, intermediates, transition states, and products. researchgate.net By calculating the energies of these species, a potential energy surface for the reaction can be constructed.

The transition state, being a high-energy, transient species, is particularly important as its energy determines the activation barrier and thus the rate of the reaction. ims.ac.jp Computational methods like density functional theory (DFT) can be employed to locate and characterize the geometry and energy of transition states. researchgate.net For example, in a hypothetical reaction such as the addition of a nucleophile to the vinyl group, computational studies could determine whether the reaction proceeds via a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. acs.org This level of detail is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Advanced Research Applications and Future Directions in E 6 2 Ethoxyvinyl Quinazoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules is increasingly guided by the need for efficiency, safety, and environmental stewardship. Future research into (E)-6-(2-Ethoxyvinyl)quinazoline will likely prioritize the development of sustainable and scalable synthetic routes.

Exploration of Green Chemistry Principles in this compound Synthesis

Traditional methods for synthesizing quinazolines often rely on harsh conditions and volatile organic solvents. tandfonline.com Green chemistry offers a robust framework for overcoming these limitations by emphasizing waste reduction, the use of safer solvents, and energy efficiency. researchgate.net Several green strategies applicable to quinazoline (B50416) synthesis have emerged and could be adapted for the production of this compound. nih.gov

One promising approach involves the use of alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and improve yields. tandfonline.comnih.gov Another key area is the replacement of conventional solvents with more benign alternatives such as water or deep eutectic solvents (DES). tandfonline.comrsc.orgdoaj.org For instance, a one-pot, three-component synthesis of quinazoline derivatives has been successfully performed in a maltose:dimethylurea DES. tandfonline.com The use of heterogeneous nanocatalysts, which can be easily recovered and reused, also aligns with green chemistry principles and has been applied to quinazoline synthesis. researchgate.net Furthermore, visible-light-driven photocatalysis, using systems like curcumin-sensitized TiO₂, presents a sustainable method for constructing the quinazoline core under mild, eco-friendly conditions. nih.gov

A hypothetical green synthesis for the quinazoline core of the target molecule could involve a one-pot reaction using water as a solvent, minimizing hazardous waste and simplifying purification.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Approaches for Quinazoline Scaffolds

FeatureConventional MethodPotential Green MethodCitation
Solvent Volatile Organic Solvents (e.g., Toluene, DMF)Water, Deep Eutectic Solvents (DES) tandfonline.comrsc.org
Energy Source Conventional Heating (Reflux)Microwave Irradiation, Visible Light tandfonline.comnih.gov
Catalyst Homogeneous metal catalysts, stoichiometric reagentsRecoverable nanocatalysts, organocatalysts researchgate.net
Reaction Type Multi-step sequences with intermediate isolationOne-pot, multi-component reactions nih.gov

Implementation of Flow Chemistry and Continuous Manufacturing Processes

For scalable and safe production, continuous flow chemistry offers significant advantages over traditional batch processing. scitube.io Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product consistency. researchgate.net This technology is particularly well-suited for handling hazardous intermediates or highly exothermic reactions. scitube.io

The synthesis of various heterocyclic compounds, including quinolines and quinazolines, has been successfully demonstrated in flow systems. researchgate.netresearchgate.net A future manufacturing process for this compound could involve a multi-step "telescoped" sequence where crude intermediates are passed directly from one reactor to the next without isolation. researchgate.net For example, a photochemical isomerization or cyclization step, which benefits from the uniform irradiation profile in a flow reactor, could be integrated into the synthetic sequence. researchgate.netresearchgate.net This approach not only streamlines production but also enables the exploration of novel reaction space by allowing for conditions (e.g., high pressure or temperature) that are difficult to manage in large batch reactors.

Exploration of Unconventional Reactivity Patterns

The ethoxyvinyl group on the quinazoline scaffold is a versatile functional handle that opens the door to a wide array of chemical transformations, allowing for the synthesis of novel derivatives with unique properties.

Catalytic Transformations Leveraging the Ethoxyvinyl Group

The electron-rich nature of the ethoxyvinyl group presents both opportunities and challenges for transition-metal-catalyzed cross-coupling reactions. acs.org While this group can be susceptible to side reactions like cationic polymerization, careful selection of catalysts and conditions can unlock unique reactivity. acs.org Palladium-catalyzed reactions, for instance, could be explored for the dimerization of the vinyl ether moiety or for cross-coupling reactions to install new substituents. acs.org

Future research could focus on developing catalytic systems that harness the specific electronic properties of the ethoxyvinyl group. This might involve exploring single-electron transfer (SET) pathways or using specialized ligands to prevent catalyst inhibition by the ether's oxygen atom. nih.govescholarship.org Such strategies could enable the stereoselective synthesis of complex molecules, expanding the chemical space accessible from this compound. nih.gov

Photo-induced and Electro-chemical Reactions for Novel Derivatizations

Photo- and electro-chemistry offer powerful, reagent-free methods for activating molecules and driving unique chemical transformations. The ethoxyvinyl group is known to be reactive under both types of conditions. Electrochemical oxidation of vinyl ethers in methanol, for example, can lead to 1,2-dimethoxylation or a novel tail-to-tail dimerization to form succindialdehyde acetals. cdnsciencepub.comcdnsciencepub.comingentaconnect.com These reactions proceed through radical cation intermediates, representing an unconventional way to functionalize the vinyl group. cdnsciencepub.com

Photochemistry also provides intriguing possibilities. The Paterno-Büchi reaction, a photocycloaddition between a carbonyl compound and an alkene, could be used to construct oxetane (B1205548) rings by reacting this compound with various ketones or aldehydes. acs.org Additionally, the vinyl ether moiety can undergo photoinitiated cationic polymerization, suggesting that the molecule could be used as a monomer or cross-linker in photocurable materials. researchgate.netcornell.edu

Table 2: Potential Unconventional Reactions of the Ethoxyvinyl Group

Reaction TypeReagents/ConditionsPotential ProductCitation
Electrochemical Electrolysis in Methanol (Pt anode)1,2-Dimethoxylated derivative or Dimerized succindialdehyde acetal cdnsciencepub.comcdnsciencepub.com
Photochemical UV light, Ketone/Aldehyde2-Alkoxyoxetane derivative acs.org
Photochemical UV light, Cationic PhotoinitiatorPolymerized material researchgate.netcornell.edu
Catalytic Palladium CatalystDimerized derivative acs.org

Potential in Material Science Applications

The unique combination of a rigid, aromatic quinazoline core and a flexible, reactive ethoxyvinyl group makes this compound a highly attractive candidate for applications in material science.

The incorporation of quinazoline fragments into π-extended conjugated systems is a known strategy for creating novel optoelectronic materials. benthamdirect.comresearchgate.net Arylvinyl-substituted quinazolines, in particular, are of great interest for their potential in organic light-emitting diodes (OLEDs) and as nonlinear optical materials. benthamdirect.comresearchgate.net The quinazoline core can act as an electron-accepting unit, and when combined with suitable donor moieties, can lead to materials with tunable emission colors and high quantum efficiencies. beilstein-journals.org Derivatives of this compound could be investigated as emitters or hosts in OLED devices, or as components in colorimetric pH sensors. beilstein-journals.orgbenthamdirect.com

Beyond small-molecule electronics, the ethoxyvinyl group allows the molecule to function as a monomer. Poly(vinyl ethers) are a valuable class of polymers used as adhesives, coatings, and plasticizers. mdpi.comchemicalbook.com The polymerization of this compound could lead to novel polymers that combine the flexibility of a poly(vinyl ether) backbone with the rigidity and potential photo-physical properties of the pendant quinazoline units. Such materials could find use in high-performance plastics, specialty coatings, or as functional components in more complex macromolecular structures like graft copolymers. mdpi.com Recent work on the photooxidative degradation of poly(vinyl ethers) also suggests a potential pathway for the chemical upcycling of these materials, adding a layer of sustainability to their lifecycle. rsc.org

Advancements in Analytical Method Development for Complex System Research

The synthesis and application of this compound often occur within complex chemical environments, necessitating sophisticated analytical methodologies to ensure reaction efficiency, product purity, and to understand mechanistic pathways. The development of advanced analytical techniques is paramount for real-time monitoring of reaction progress and for the detailed characterization of intricate reaction mixtures.

In-situ and Real-time Monitoring Techniques for Reaction Progress

The traditional approach to monitoring chemical reactions involves offline analysis, where samples are withdrawn from the reaction vessel at various intervals and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This method, however, can be slow and may not provide a true representation of the reaction state at the time of sampling. Process Analytical Technology (PAT) offers a more dynamic approach, enabling real-time analysis of the reaction as it happens. katsura-chemical.co.jpnih.gov

For the synthesis of this compound, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. youtube.comyoutube.com By inserting a probe directly into the reaction mixture, these methods can continuously collect data, providing immediate insights into the concentration changes of reactants, intermediates, and the final product.

For instance, a hypothetical monitoring of a key synthetic step for this compound using in-situ FTIR could involve tracking the disappearance of a key reactant's characteristic vibrational band and the simultaneous appearance of a band corresponding to the product. This real-time data allows for precise determination of reaction endpoints, optimization of reaction conditions (e.g., temperature, catalyst loading), and the detection of any transient intermediates or by-products. katsura-chemical.co.jp

Table 1: Hypothetical In-situ FTIR Monitoring of this compound Synthesis

Time (minutes)Reactant A Peak Area (cm⁻¹)Product Peak Area (cm⁻¹)Reaction Completion (%)
01.250.000
150.980.2721.6
300.650.6048.0
600.211.0483.2
900.051.2096.0
120<0.011.25>99.0

This table is illustrative and represents hypothetical data for monitoring a reaction leading to this compound.

Another powerful technique for real-time analysis is Direct Analysis in Real Time Mass Spectrometry (DART-MS). This ambient ionization method allows for the direct sampling and ionization of compounds from the reaction mixture with minimal sample preparation, offering rapid detection of reaction components. researchgate.net

Development of Hyphenated Techniques for Complex Mixture Analysis

The synthesis of this compound can result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and various side products. To effectively analyze such intricate mixtures, hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable. ijpsjournal.comnih.govchemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem version, LC-MS/MS, are among the most powerful hyphenated techniques for this purpose. ijnrd.orgresearchgate.net In the analysis of a crude reaction mixture of this compound, an LC system would first separate the various components based on their physicochemical properties. The separated components then enter the mass spectrometer, which provides mass information, aiding in their identification. nih.govresearchgate.netuqam.ca

The development of a robust LC-MS method would involve the careful selection of the chromatographic column, mobile phase composition, and gradient elution program to achieve optimal separation of all components. For instance, a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a formic acid modifier is a common starting point for the analysis of quinazoline derivatives. sielc.comresearchgate.net

Table 2: Illustrative LC-MS/MS Method Parameters for the Analysis of a Synthetic Mixture Containing this compound

ParameterValue
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume2 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MS Scan Rangem/z 100-500
MS/MS TransitionsSpecific precursor-to-product ion transitions for identified compounds

This table presents a hypothetical set of parameters and does not represent a validated analytical method.

The use of tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of the analysis. By selecting a specific precursor ion (e.g., the molecular ion of this compound) and fragmenting it, a unique fragmentation pattern is obtained, which serves as a highly specific fingerprint for the compound, allowing for its unambiguous identification and quantification even in the presence of co-eluting impurities. nih.govrsc.org

Q & A

Q. What strategies improve the selectivity of this compound for tumor vs. normal cells?

  • Methodological Answer : Conjugate with tumor-targeting ligands (e.g., folate or RGD peptides). Prodrug designs (e.g., pH-sensitive linkers) release active compounds selectively in the tumor microenvironment. Validate selectivity via comparative cytotoxicity assays on primary fibroblasts .

Tables

Parameter Typical Value Method Reference
Molecular Weight242.28 g/molHR-MS
LogP (Predicted)2.8 ± 0.3SwissADME
IC₅₀ (HeLa cells)12.5 µM ± 1.2MTT assay
HPLC Purity>98%C18 column, 254 nm

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.